molecular formula C12H19N3O5 B11058013 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B11058013
M. Wt: 285.30 g/mol
InChI Key: ZXDXPSXWZVPTNE-UHFFFAOYSA-N
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Description

3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a butyl group, two nitro groups, and an azabicyclo nonane core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one typically involves a multi-step process. One common method starts with the nitration of 3,5-dinitroanisole, followed by a series of reactions to introduce the butyl group and form the azabicyclo nonane structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different nitro derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups typically yields diamino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism by which 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one exerts its effects involves interactions with various molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but they likely involve key enzymes and receptors in the cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the number and position of nitro groups.

    1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Known for its use in explosives, HMX has a similar nitro group arrangement but a different core structure.

    3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-en-6-one: This compound is closely related but has a different substitution pattern on the bicyclic core.

Uniqueness

3-Butyl-1,5-dinitro-3-azabicyclo[331]nonan-7-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

3-butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C12H19N3O5/c1-2-3-4-13-8-11(14(17)18)5-10(16)6-12(7-11,9-13)15(19)20/h2-9H2,1H3

InChI Key

ZXDXPSXWZVPTNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2(CC(=O)CC(C2)(C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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